N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a methyl group, and a phenylquinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition. This reaction is carried out under controlled conditions using specific reagents and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Etonitazene: A synthetic opioid with structural similarities.
Uniqueness
N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O2/c1-3-29-20-15-13-19(14-16-20)26-25(28)23-17(2)24(18-9-5-4-6-10-18)27-22-12-8-7-11-21(22)23/h4-16H,3H2,1-2H3,(H,26,28) |
InChI Key |
JCGMBUXAOWRWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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